molecular formula C10H10N2 B043638 1,2-Diaminonaphthalene CAS No. 938-25-0

1,2-Diaminonaphthalene

Cat. No. B043638
Key on ui cas rn: 938-25-0
M. Wt: 158.2 g/mol
InChI Key: NTNWKDHZTDQSST-UHFFFAOYSA-N
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Patent
US06441198B1

Procedure details

1″,5″-[Bis-(4′-O-demethyl-4β-N-4-desoxypodophyllotoxin)] naphthalene diamine (4b) was prepared according to the method described earlier, employing 1,5-diamino naphthalene (80 mg, 0.5 mmol), Bu4N30I−(185 mg, 0.5 mmol), Et3N (150 mg, 1.5 mmol) and 4′-O-demethyl-4β-bromo-4-desoxy podophyllotoxin (462 mg, 1.0 mmol) to give the product in 76% yield. Spectral data: 1H NMR (CDCl3); 7.22-7.28 (d, 2H), 7.10-7.19 (t, 2H), 6.73 (S, 2H), 6.58 (S, 2H), 6.50 6.55 (d, 2H), 6.33 (S, 4H), 5.98 (ABq, 4H), 5.34 (S, 2H), 4.87 (br, 2H), 4.63-4.70 (d, 2H), 4.52-4.59 (d, 2H), 4.36-4.48 (t, 2H), 3.85-3.95 (d, 2H), 3.82 (3, 6H), 3.20-3.31(dd, 2H), 2.98-3.16 (m, 2H); FAB MS: m/z 922 (M+); mp. 238-240° C.
[Compound]
Name
4′-O-demethyl-4β-N-4-desoxypodophyllotoxin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mg
Type
reactant
Reaction Step Two
Name
Quantity
150 mg
Type
reactant
Reaction Step Three
[Compound]
Name
4′-O-demethyl-4β-bromo-4-desoxy podophyllotoxin
Quantity
462 mg
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:11]2[C:6](=[C:7](N)[CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][CH:3]=1.CC[N:15](CC)CC>>[C:2]1([NH2:1])[C:3]([NH2:15])=[CH:4][CH:5]=[C:6]2[C:11]=1[CH:10]=[CH:9][CH:8]=[CH:7]2

Inputs

Step One
Name
4′-O-demethyl-4β-N-4-desoxypodophyllotoxin
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
80 mg
Type
reactant
Smiles
NC1=CC=CC2=C(C=CC=C12)N
Step Three
Name
Quantity
150 mg
Type
reactant
Smiles
CCN(CC)CC
Step Four
Name
4′-O-demethyl-4β-bromo-4-desoxy podophyllotoxin
Quantity
462 mg
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give the product in 76% yield

Outcomes

Product
Name
Type
product
Smiles
C=1(C(=CC=C2C=CC=CC12)N)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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